molecular formula C18H15Cl2N3O3S B257383 3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B257383
M. Wt: 424.3 g/mol
InChI Key: GAQNMBLMMCSGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the family of thiadiazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Furthermore, it has been reported to act as a potent inhibitor of tubulin polymerization, which is essential for cell division.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been found to exhibit significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in the G2/M phase, which is associated with the inhibition of tubulin polymerization. Additionally, it has been reported to modulate the expression of various proteins involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, which make it a versatile compound for various applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide. One potential direction is to explore the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems can enhance the bioavailability and pharmacokinetics of this compound, which can improve its therapeutic efficacy.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 4-methoxyphenyl hydrazine with 2-chloro-5-chloromethyl benzoic acid, followed by the reaction of the resulting product with ethyl chloroformate and potassium thiocyanate. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. Additionally, it has been reported to possess antimicrobial, antifungal, and anti-inflammatory properties.

properties

Product Name

3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Molecular Formula

C18H15Cl2N3O3S

Molecular Weight

424.3 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C18H15Cl2N3O3S/c1-3-26-15-13(19)8-11(9-14(15)20)17(24)22-18-21-16(23-27-18)10-4-6-12(25-2)7-5-10/h4-9H,3H2,1-2H3,(H,21,22,23,24)

InChI Key

GAQNMBLMMCSGQB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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